molecular formula C59H67F2N7O11S B12423366 SJFalpha

SJFalpha

Cat. No.: B12423366
M. Wt: 1120.3 g/mol
InChI Key: GXDYWQXTEYENEU-WFYKIECOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SJFalpha is a potent and selective degrader of the p38 alpha mitogen-activated protein kinase. It is a member of the PROTAC (Proteolysis Targeting Chimera) class of compounds, which are designed to target and degrade specific proteins within cells. This compound is particularly notable for its high selectivity and potency in degrading p38 alpha, with minimal effects on other isoforms such as p38 beta, p38 gamma, and p38 delta .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SJFalpha involves the conjugation of a multikinase inhibitor, foretinib, to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase via a linker. The synthetic route typically includes the following steps:

    Synthesis of the Foretinib Derivative: Foretinib is modified to introduce functional groups that can be used for conjugation.

    Synthesis of the VHL Ligand: The ligand for VHL is synthesized separately, often involving multiple steps to ensure high purity and functionality.

    Conjugation: The foretinib derivative and the VHL ligand are linked together using a bifunctional linker. .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is scaled up to meet demand. This involves optimizing reaction conditions, using high-throughput synthesis techniques, and ensuring stringent quality control measures to maintain the purity and efficacy of the compound .

Chemical Reactions Analysis

Types of Reactions

SJFalpha primarily undergoes the following types of reactions:

Common Reagents and Conditions

Major Products

The major product of the reaction involving this compound is the ubiquitinated form of p38 alpha, which is subsequently degraded by the proteasome .

Scientific Research Applications

SJFalpha has a wide range of applications in scientific research, including:

Mechanism of Action

SJFalpha exerts its effects by forming a ternary complex with p38 alpha and the VHL E3 ubiquitin ligase. This complex facilitates the ubiquitination of p38 alpha, marking it for degradation by the proteasome. The molecular targets involved include the kinase domain of p38 alpha and the VHL binding domain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

SJFalpha is unique in its high selectivity and potency for degrading p38 alpha, with minimal off-target effects on other p38 isoforms and related kinases. This specificity makes it a valuable tool for studying p38 alpha-related pathways and potential therapeutic applications .

Properties

Molecular Formula

C59H67F2N7O11S

Molecular Weight

1120.3 g/mol

IUPAC Name

1-N'-[3-fluoro-4-[7-[4-[4-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]butoxy]butoxy]-6-methoxyquinolin-4-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide

InChI

InChI=1S/C59H67F2N7O11S/c1-36-52(80-35-64-36)38-12-10-37(11-13-38)32-63-54(71)46-29-42(69)33-68(46)55(72)53(58(2,3)4)67-51(70)34-77-26-7-6-24-76-25-8-9-27-78-50-31-45-43(30-49(50)75-5)47(20-23-62-45)79-48-19-18-41(28-44(48)61)66-57(74)59(21-22-59)56(73)65-40-16-14-39(60)15-17-40/h10-20,23,28,30-31,35,42,46,53,69H,6-9,21-22,24-27,29,32-34H2,1-5H3,(H,63,71)(H,65,73)(H,66,74)(H,67,70)/t42-,46+,53-/m1/s1

InChI Key

GXDYWQXTEYENEU-WFYKIECOSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCCCOCCCCOC4=CC5=NC=CC(=C5C=C4OC)OC6=C(C=C(C=C6)NC(=O)C7(CC7)C(=O)NC8=CC=C(C=C8)F)F)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCCCOCCCCOC4=CC5=NC=CC(=C5C=C4OC)OC6=C(C=C(C=C6)NC(=O)C7(CC7)C(=O)NC8=CC=C(C=C8)F)F)O

Origin of Product

United States

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